molecular formula C11H13BrO B3048368 4-Bromo-1-isopropoxy-2-vinylbenzene CAS No. 16602-27-0

4-Bromo-1-isopropoxy-2-vinylbenzene

Cat. No.: B3048368
CAS No.: 16602-27-0
M. Wt: 241.12 g/mol
InChI Key: ALZZHCKOFMJWES-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropoxy-2-vinylbenzene is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol It is a derivative of benzene, featuring a bromine atom, an isopropoxy group, and a vinyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropoxy-2-vinylbenzene typically involves the following steps :

    Formation of 5-bromo-2-isopropoxybenzaldehyde: This intermediate is synthesized by reacting 5-bromo-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate.

    Wittig Reaction: The aldehyde group of 5-bromo-2-isopropoxybenzaldehyde is then subjected to a Wittig reaction with methyl triphenylphosphonium bromide to form the vinyl group, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropoxy-2-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Ethyl derivatives.

Scientific Research Applications

4-Bromo-1-isopropoxy-2-vinylbenzene has several applications in scientific research :

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it valuable in the development of new materials with specific properties.

    Biomedical Studies: It is used in the synthesis of potential pharmaceutical compounds and in the study of biological pathways.

    Catalysis: It is employed in the preparation of catalysts for various chemical reactions, including ring-closing metathesis.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropoxy-2-vinylbenzene primarily involves electrophilic aromatic substitution reactions . The bromine atom on the benzene ring acts as a leaving group, allowing the compound to participate in various substitution reactions. The vinyl group can also undergo addition reactions, forming cationic intermediates that further react to yield substituted products.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-vinylphenol: Similar structure but with a hydroxyl group instead of an isopropoxy group.

    4-Bromo-1-methoxy-2-vinylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Bromo-1-ethoxy-2-vinylbenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

4-Bromo-1-isopropoxy-2-vinylbenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

4-bromo-2-ethenyl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZZHCKOFMJWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501903
Record name 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16602-27-0
Record name 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of methyltriphenylphosphonium bromide (41.1 g, 115 mmol) in THF (1.2 L) cooled to −70° C., was added n-butyllithium (123 mmol, 2.5 M in hexanes). The mixture was stirred for a further 10 min, and then allowed to warm up to 0° C. and stir at this temperature for 10 min. The reaction mixture is then cooled again at −50° C., and 5-bromo-2-isopropoxybenzaldehyde (20.0 g, 82.2 mmol) in solution in THF (5 mL) was added. The mixture was stirred for 10 min, then allowed to warm up to room temperature. An ammonium chloride solution was added and the reaction mixture was diluted with a mixture methyl t-butylether/hexane, filtered through celite, and then dried over magnesium sulfate. The solvent was removed in vacuo to afford compound AY (18.9 g) as a pale yellow oil in 95% yield.
Quantity
123 mmol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
41.1 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four
Name
methyl t-butylether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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